5-[(2,6-Dioxaspiro[4.5]decan-9-ylamino)methyl]thiophene-3-carbonitrile
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Overview
Description
5-[(2,6-Dioxaspiro[45]decan-9-ylamino)methyl]thiophene-3-carbonitrile is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dioxaspiro[4.5]decan-9-ylamino)methyl]thiophene-3-carbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the spirocyclic intermediate, 2,6-dioxaspiro[4.5]decane, which is then functionalized to introduce the thiophene and carbonitrile groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-Dioxaspiro[4.5]decan-9-ylamino)methyl]thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The spirocyclic amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base are typical reagents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-[(2,6-Dioxaspiro[4.5]decan-9-ylamino)methyl]thiophene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 5-[(2,6-Dioxaspiro[4.5]decan-9-ylamino)methyl]thiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The spirocyclic structure can provide a unique fit into binding sites, enhancing its specificity and potency. The pathways involved often include inhibition or activation of key biochemical processes, depending on the target.
Comparison with Similar Compounds
Similar Compounds
2,6-Dioxaspiro[4.5]decane derivatives: These compounds share the spirocyclic core but differ in their functional groups.
Thiophene-3-carbonitrile derivatives: These compounds have similar thiophene and carbonitrile functionalities but lack the spirocyclic structure.
Uniqueness
5-[(2,6-Dioxaspiro[4.5]decan-9-ylamino)methyl]thiophene-3-carbonitrile is unique due to its combination of a spirocyclic structure with thiophene and carbonitrile groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(2,6-dioxaspiro[4.5]decan-9-ylamino)methyl]thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c15-7-11-5-13(19-9-11)8-16-12-1-3-18-14(6-12)2-4-17-10-14/h5,9,12,16H,1-4,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOPFNJKNPZTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOC2)CC1NCC3=CC(=CS3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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